
2,4-o-Methylidenepentitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-o-Methylidenepentitol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique chemical properties and versatility in various applications, ranging from industrial uses to scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-o-Methylidenepentitol can be synthesized through the hydrogenation of diacetone alcohol. The reaction typically involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{COCH}_3 + \text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{CH(OH)CH}_3 ]
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes. The diacetone alcohol is subjected to hydrogenation in the presence of a suitable catalyst, often in a continuous flow reactor to ensure efficient conversion. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: Formation of 2,4-diketopentane.
Reduction: Formation of 2,4-pentanediol.
Substitution: Formation of 2,4-dichloropentane.
Applications De Recherche Scientifique
2,4-o-Methylidenepentitol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the preparation of various chemical intermediates.
Biology: Acts as a cryoprotectant in protein crystallography, helping to preserve the structure of proteins during freezing.
Medicine: Investigated for its potential use as a blood volume expander and in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and hydraulic fluids due to its viscosity and stability.
Mécanisme D'action
The mechanism of action of 2,4-o-Methylidenepentitol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing permeability and facilitating the transport of other molecules. Its hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
2-Methyl-2,4-pentanediol:
1,2-Propanediol:
Uniqueness: 2,4-o-Methylidenepentitol is unique due to its specific molecular structure, which provides distinct chemical reactivity and physical properties. Its ability to act as both a solvent and a cryoprotectant makes it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
1822511-78-3 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4,6-bis(hydroxymethyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(9)5(2-8)11-3-10-4/h4-9H,1-3H2 |
Clé InChI |
WLFLIAXIRHRXTP-UHFFFAOYSA-N |
SMILES canonique |
C1OC(C(C(O1)CO)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


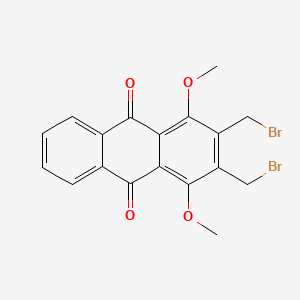
![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)
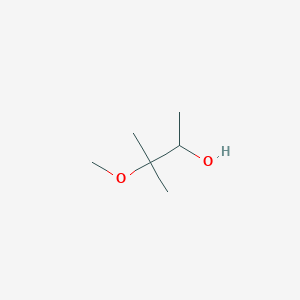
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)

![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)


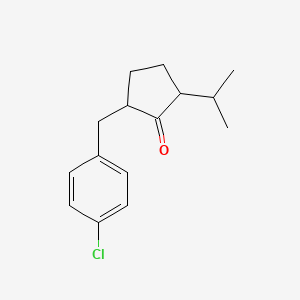
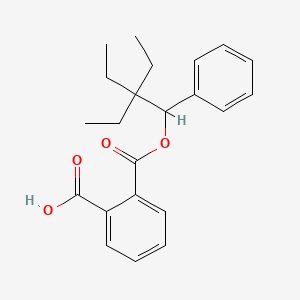
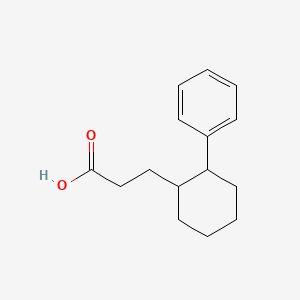
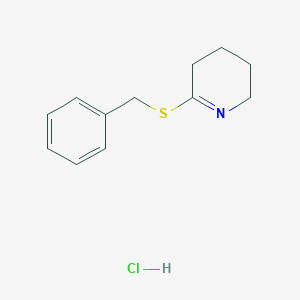
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
